molecular formula C8H7BrN2O2 B6604394 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one CAS No. 941603-99-2

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one

Numéro de catalogue B6604394
Numéro CAS: 941603-99-2
Poids moléculaire: 243.06 g/mol
Clé InChI: FMYVBUVAGNCORO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one” is a chemical compound with the empirical formula C7H5BrN2O2 . It is a halogenated heterocycle . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Brc1cnc2OCC(=O)Nc2c1 . The InChI key for this compound is UTPFXZJAASMEDW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 229.03 . It is a solid compound .

Mécanisme D'action

The exact mechanism of action of 7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one is not yet fully understood. However, it is thought to act by inhibiting the activity of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of COX-2 is thought to reduce inflammation, while inhibition of AChE is thought to increase the levels of acetylcholine, which is a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and to act as a neuroprotective agent. Additionally, it has been shown to increase the levels of acetylcholine, which is a neurotransmitter involved in memory and learning.

Avantages Et Limitations Des Expériences En Laboratoire

7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has been studied for its anti-inflammatory, neuroprotective, and acetylcholine-increasing properties. However, it also has several limitations. It has a relatively short shelf life, and it is not always easy to obtain in large quantities. Additionally, it can be toxic if used in large doses.

Orientations Futures

There are several potential future directions for the use of 7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one. It could potentially be used in the treatment of inflammatory diseases, such as asthma and arthritis, and in the treatment of neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, it could be studied further for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Finally, it could be used as a starting point for the synthesis of new compounds with similar properties.

Applications De Recherche Scientifique

7-Bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use as a neuroprotective agent, as it has been shown to have neuroprotective properties in animal models of Parkinson's disease and Huntington's disease. Additionally, it has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Propriétés

IUPAC Name

7-bromo-1,5-dihydropyrido[2,3-e][1,4]oxazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVBUVAGNCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)CO1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester (381 mg, 1.3 mmol) is dissolved in 15 mL of DMSO and 60% sodium hydride (53 mg, 1.3 mmol) is added. The mixture is stirred for 4 hrs and then ice-cold water (100 mL) is added into reaction. The solid formed is filtered and rinsed with more water (2×50 mL) and 50% EtOAc in heptane (30 mL). Then it is dried to give 205 mg of 3-bromo-5,9-dihydro-6-oxa-1,9-diaza-benzocyclohepten-8-one which is used without purification.
Quantity
381 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.